molecular formula C12H14O B8738431 Tetrahydro-4-methylene-2-phenyl-2H-pyran CAS No. 60335-74-2

Tetrahydro-4-methylene-2-phenyl-2H-pyran

Cat. No.: B8738431
CAS No.: 60335-74-2
M. Wt: 174.24 g/mol
InChI Key: XCZQYLKHFRXCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-4-methylene-2-phenyl-2H-pyran is a heterocyclic organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. Another common method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound often utilizes catalytic processes to enhance yield and efficiency. For instance, lanthanide triflates are efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary and aliphatic/aromatic hydroxyalkenes in room temperature ionic liquids . This method is advantageous due to its mild reaction conditions and high product yield.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-methylene-2-phenyl-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acidic or basic catalysts in organic solvents.

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Tetrahydro-4-methylene-2-phenyl-2H-pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-4-methylene-2-phenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-2-one, tetrahydro-4-methyl-
  • 4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
  • Tetrahydro-4-methylene-2-phenyl-2H-pyran

Uniqueness

This compound is unique due to its specific structural features and reactivity. Unlike other similar compounds, it exhibits a distinct set of chemical properties that make it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Properties

CAS No.

60335-74-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methylidene-2-phenyloxane

InChI

InChI=1S/C12H14O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,12H,1,7-9H2

InChI Key

XCZQYLKHFRXCPX-UHFFFAOYSA-N

Canonical SMILES

C=C1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

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